DAT Binding Affinity and 2′-Substitution Potentiation
In a head‑to‑head in vitro DAT binding assay using [³H]WIN 35,428 displacement, the unsubstituted 2β‑isopropyl ester analog (compound 7) exhibited an IC₅₀ of 208.5 ± 9.5 nM, which is comparable to cocaine (IC₅₀ ≈ 211 nM) [1]. Critically, the isopropyl ester scaffold enabled dramatic affinity gains upon 2′‑substitution: compound 10 (2′‑hydroxy) achieved IC₅₀ 47.43 ± 1.79 nM (ca. 5‑fold more potent than cocaine), and compound 11 (2′‑amino) reached IC₅₀ 11.25 ± 3.37 nM (ca. 20‑fold more potent than cocaine and twice as potent as the radioligand WIN 35,428 itself) [1]. This demonstrates that the isopropyl ester is not merely a bulkier alkyl replacement but a scaffold that uniquely accommodates hydrogen‑bond‑donor substituents at the 2′‑position to enhance DAT affinity — a property not observed with the methyl ester parent.
| Evidence Dimension | DAT binding affinity (IC₅₀, nM) — [³H]WIN 35,428 displacement assay |
|---|---|
| Target Compound Data | Compound 7 (2β‑isopropyl ester, 3β‑benzoyloxy): IC₅₀ = 208.5 ± 9.5 nM; Compound 10 (2′‑hydroxy): IC₅₀ = 47.43 ± 1.79 nM; Compound 11 (2′‑amino): IC₅₀ = 11.25 ± 3.37 nM |
| Comparator Or Baseline | Cocaine (2β‑methyl ester, 3β‑benzoyloxy): IC₅₀ ≈ 211 nM; WIN 35,428: IC₅₀ ≈ 24 ± 4 nM |
| Quantified Difference | Compound 7 ≈ equipotent to cocaine (ratio ~1.0); Compound 10 ≈ 5‑fold more potent than cocaine; Compound 11 ≈ 20‑fold more potent than cocaine and ≈ 2‑fold more potent than WIN 35,428 |
| Conditions | In vitro competitive binding assay using [³H]WIN 35,428 (3) at DAT; rat striatal membranes; mean ± S.E.M. from N ≥ 3 experiments |
Why This Matters
For researchers designing DAT‑selective ligands, the isopropyl ester scaffold provides a unique starting point that supports 2′‑substitution‑driven affinity enhancement, a property not accessible with the methyl ester parent cocaine.
- [1] Basmadjian GP, Singh S, Sastrodjojo B, et al. Synthesis and dopamine transporter binding of 2β‑isopropyl ester analogs of cocaine. Eur J Med Chem. 2002;37(2):171-177. doi:10.1016/S0223-5234(01)01314-4 View Source
